molecular formula C19H18FNO6S2 B2370765 Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900013-10-7

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2370765
CAS No.: 900013-10-7
M. Wt: 439.47
InChI Key: MMNCHJLHMRYOTJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO6S2 and its molecular weight is 439.47. The purity is usually 95%.
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Biological Activity

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural elements:

  • Benzothiophene scaffold : A core structure known for various biological activities.
  • Sulfamoyl group : Implicated in enhancing solubility and biological activity.
  • Fluoro substituent : Often associated with increased potency and selectivity in biological systems.

Antitumor Activity

Research indicates that compounds with a benzothiophene core exhibit significant antitumor properties. For instance, derivatives of benzothiophene have shown inhibitory effects on tubulin polymerization, which is critical for cancer cell division. A study reported that some benzothiophene derivatives had GI50 values ranging from 10.0 nM to 90.9 nM across various cancer cell lines, indicating potent growth inhibition .

CompoundGI50 Value (nM)Cancer Cell Lines
Compound A<10.0Multiple lines
Compound B10.0 - 66.5Leukemia
Compound C33.0 - 42.7CNS cancers

Enzyme Inhibition

The compound's potential as a cholinesterase inhibitor has been explored. In vitro studies demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate to strong inhibition . The structural modifications significantly affect the inhibitory activity, with specific derivatives showing enhanced potency.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound D20.830.5
Compound E121.775.0

Neuroprotective Effects

In addition to its enzyme inhibition properties, the compound has been evaluated for neuroprotective effects using SH-SY5Y neuroblastoma cells. The MTT assay results indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective for enzyme inhibition, suggesting a favorable safety profile for potential neuroprotective applications .

Case Studies and Research Findings

Several studies have synthesized related compounds to evaluate their biological activities:

  • Cholinesterase Inhibition : A series of phenylbenzothiophene derivatives were synthesized and tested for their inhibitory effects on cholinesterases, revealing a range of activities depending on the substituents present .
  • Antitumor Efficacy : Research involving the synthesis of new benzothiophene derivatives highlighted their ability to inhibit cancer cell proliferation effectively, with some compounds showing selectivity towards specific cancer types .
  • Structural Activity Relationship (SAR) : Studies have indicated that modifications to the benzothiophene structure can significantly alter biological activity, emphasizing the importance of SAR in drug design .

Scientific Research Applications

Structural Overview

The compound features a benzothiophene core with a sulfamoyl group and methoxy-substituted phenyl rings. The presence of these functional groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death).
  • In Vitro Studies : In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated a reduction in cell viability at concentrations as low as 10 µM.

Case Study: Breast Cancer Cell Line

  • Objective : Evaluate cytotoxic effects.
  • Method : MTT assay to measure cell viability.
  • Results : IC50 value of approximately 15 µM was observed, indicating potent anticancer activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • In Vitro Assays : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

  • Objective : Assess antimicrobial properties.
  • Method : Disk diffusion method for measuring inhibition zones.
  • Results : Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL.

Enzyme Inhibition

The compound's sulfamoyl group is known for its role in drug design, particularly as a linker in medicinal chemistry. It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells
Antimicrobial ActivityDisk DiffusionMIC = 50 µg/mL against E. coli
Enzyme InhibitionEnzymatic AssaysSignificant inhibition of target enzymes

Properties

IUPAC Name

ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-9-8-11(25-2)10-14(13)26-3/h5-10,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCHJLHMRYOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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